N-benzyl-N-(4-methoxybenzyl)ethanamine
Overview
Description
N-benzyl-N-(4-methoxybenzyl)ethanamine: is an organic compound with the molecular formula C17H21NO It is a secondary amine characterized by the presence of benzyl and 4-methoxybenzyl groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-benzyl-N-(4-methoxybenzyl)ethanamine involves the reductive amination of 4-methoxybenzaldehyde with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of 4-methoxybenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-N-(4-methoxybenzyl)ethanamine can undergo oxidation reactions to form corresponding imines or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, dichloromethane, benzyl chloride.
Major Products:
Oxidation: Imines, amides.
Reduction: Secondary amines, primary amines.
Substitution: Various substituted ethanamines.
Scientific Research Applications
Chemistry: N-benzyl-N-(4-methoxybenzyl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery .
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various medical conditions. Its structural features make it a candidate for developing new medications .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new industrial products.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
N-benzyl-N-methylbenzylamine: Similar structure but with a methyl group instead of an ethanamine backbone.
N-benzyl-N-(4-hydroxybenzyl)ethanamine: Similar structure but with a hydroxy group instead of a methoxy group.
N-benzyl-N-(4-chlorobenzyl)ethanamine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: N-benzyl-N-(4-methoxybenzyl)ethanamine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-benzyl-N-[(4-methoxyphenyl)methyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-18(13-15-7-5-4-6-8-15)14-16-9-11-17(19-2)12-10-16/h4-12H,3,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAJAEQSXCBOJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.